N-(3,5-dimethylphenyl)-1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxamide
Description
N-(3,5-dimethylphenyl)-1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxamide is a synthetic imidazole carboxamide derivative characterized by two distinct aromatic substituents: a 3,5-dimethylphenyl group and a 4-acetamidophenylmethyl moiety. The imidazole core provides a heterocyclic scaffold conducive to hydrogen bonding and π-π interactions, while the substituents modulate physicochemical properties such as lipophilicity, solubility, and target binding affinity. This compound is cataloged in specialty chemical libraries (e.g., CymitQuimica, Ref: 10-F723576) and is likely investigated for pharmacological or agrochemical applications due to structural parallels with bioactive molecules .
Properties
IUPAC Name |
1-[(4-acetamidophenyl)methyl]-N-(3,5-dimethylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14-8-15(2)10-19(9-14)24-21(27)20-12-25(13-22-20)11-17-4-6-18(7-5-17)23-16(3)26/h4-10,12-13H,11H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBUBZDCLJBDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution Reactions: The phenyl groups are introduced through substitution reactions. For instance, 3,5-dimethylphenyl and 4-acetamidophenyl groups can be attached to the imidazole ring via nucleophilic aromatic substitution.
Carboxamide Formation: The carboxamide group is introduced through the reaction of the imidazole derivative with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the substituent used.
Scientific Research Applications
N-(3,5-dimethylphenyl)-1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding assays.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-1-[(4-acetamidophenyl)methyl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, leading to inhibition or modulation of the target’s activity. The phenyl groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Key Observations :
Comparison with Agrochemical Carboxamides
- Acetamide Moieties : Alachlor and the target compound both incorporate acetamide groups, which are critical for herbicidal activity in chloroacetamide herbicides. However, the imidazole ring in the target compound suggests divergent mechanisms, possibly targeting enzymes or receptors rather than plant-specific pathways .
- Aromatic Substitution : The 3,5-dimethylphenyl group in the target compound contrasts with the 2,6-diethylphenyl group in alachlor, which is optimized for herbicidal selectivity. This positional substitution may reduce phytotoxicity in the target molecule .
Research Findings and Implications
Physicochemical and Pharmacokinetic Properties
- Solubility : The acetamidophenylmethyl group enhances polarity compared to purely alkyl-substituted imidazoles, but the 3,5-dimethylphenyl group counterbalances this with hydrophobicity. This balance may optimize blood-brain barrier penetration or tissue distribution in pharmacological contexts .
- Metabolic Stability: Acetylation of the benzylamine (as in the target compound) likely reduces oxidative deamination compared to the 4-aminobenzyl analogue, improving metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
